molecular formula C19H24N4O2 B2412345 2-(2-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396856-56-6

2-(2-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2412345
CAS No.: 1396856-56-6
M. Wt: 340.427
InChI Key: DSFWZLWBOVPNGH-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a piperidinyl-pyrimidinyl moiety, and an acetamide linkage, which collectively contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-7-9-23(10-8-14)18-12-17(20-13-21-18)22-19(24)11-15-5-3-4-6-16(15)25-2/h3-6,12-14H,7-11H2,1-2H3,(H,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFWZLWBOVPNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. The process often begins with the preparation of the methoxyphenyl acetamide intermediate, followed by the introduction of the piperidinyl-pyrimidinyl group through nucleophilic substitution or coupling reactions. Common reagents used in these steps include various bases, solvents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The acetamide group can be reduced to amine derivatives under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include phenolic derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methoxyphenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide analogs: Compounds with similar structures but different substituents on the aromatic rings or piperidine moiety.

    Other acetamide derivatives: Compounds with different aromatic or heterocyclic groups attached to the acetamide linkage.

Uniqueness

The uniqueness of 2-(2-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and a potential candidate for therapeutic development.

Biological Activity

The compound 2-(2-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. The following sections will explore its biological activity, mechanisms, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A methoxyphenyl group,
  • A pyrimidine ring,
  • A piperidine moiety.

This structural complexity is believed to contribute to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(2-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide exhibit significant anticancer activity. For instance, derivatives of piperidine have shown effectiveness in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. One study noted that certain piperidine derivatives demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting a promising avenue for cancer treatment .

Neuroprotective Effects

The compound's structural components suggest potential neuroprotective effects. It is hypothesized that the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes may contribute to its efficacy in treating Alzheimer's disease . Compounds with similar piperidine structures have been shown to improve cognitive function by enhancing cholinergic transmission.

The biological activity of 2-(2-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and neurodegeneration.
  • Receptor Binding : Preliminary studies indicate potential interactions with dopamine D2 receptors, which could influence both mood regulation and cognitive functions .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells may be linked to the compound's interaction with specific cellular pathways.

Study 1: Anticancer Activity

A study published in 2023 explored the anticancer properties of piperidine derivatives, including those structurally related to our compound. The results showed that these compounds could significantly reduce cell viability in hypopharyngeal tumor cells . The research highlighted the importance of structural modifications for enhancing biological activity.

Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of similar compounds revealed that they could inhibit AChE and BuChE effectively, leading to improved cognitive performance in animal models of Alzheimer's disease . These findings support the potential application of such compounds in treating neurodegenerative disorders.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
NeuroprotectionAChE/BuChE inhibition
Dopamine receptor bindingPotential mood regulation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically begins with preparing the pyrimidine core, followed by coupling with the methoxyphenyl acetamide moiety. Key steps include:

  • Step 1 : Synthesis of the 4-methylpiperidine-substituted pyrimidine intermediate via nucleophilic substitution (e.g., reacting 6-chloropyrimidin-4-amine with 4-methylpiperidine under reflux in ethanol) .
  • Step 2 : Acetylation of the pyrimidine intermediate using 2-(2-methoxyphenyl)acetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Optimization : Reaction yields improve with controlled temperatures (60–80°C), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should structural integrity and purity be validated for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine carbons at δ 150–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 395.18) .
  • HPLC : Purity >95% confirmed using a C18 column with acetonitrile/water mobile phase (retention time ~12.5 min) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

  • Approach :

  • Target-Specific Assays : Use isothermal titration calorimetry (ITC) to quantify binding affinity for enzymes (e.g., kinases) vs. receptors (e.g., GPCRs). For example, conflicting data on kinase inhibition (IC₅₀ = 1.2 μM) vs. serotonin receptor antagonism (IC₅₀ = 8.3 μM) may arise from assay conditions .
  • Structural Analysis : Compare X-ray crystallography data of compound-target complexes to identify binding modes. Substituent flexibility in the 4-methylpiperidine group may permit dual-target interactions .

Q. What strategies are effective for improving metabolic stability in preclinical studies?

  • Methodology :

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation of the piperidine methyl group detected via LC-MS/MS) .
  • Structural Modifications : Introduce deuterium at labile C-H bonds or replace the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated degradation .

Methodological Considerations

  • In Vivo Experimental Design : For pharmacokinetic studies, administer the compound intravenously (2 mg/kg) or orally (10 mg/kg) in rodent models. Collect plasma samples at 0.5, 2, 6, and 24h post-dose for LC-MS analysis .
  • Data Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to statistically reconcile conflicting results across studies, accounting for variables like cell line specificity (e.g., HEK293 vs. HepG2) .

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